4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,4-difluorocyclohexyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3S/c1-10-2-4-12(5-3-10)19(16,17)18-11-6-8-13(14,15)9-7-11/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFISYURDWFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles and Organic Transformations of 4,4 Difluorocyclohexyl 4 Methylbenzenesulfonate
The Tosylate Group as a Potent Leaving Group
The 4-methylbenzenesulfonate (B104242) (tosylate) moiety in 4,4-difluorocyclohexyl 4-methylbenzenesulfonate is anticipated to function as an excellent leaving group. This is due to the ability of the sulfonate group to stabilize the negative charge that develops upon its departure from the cyclohexyl ring. The negative charge is delocalized through resonance across the three oxygen atoms and the benzene (B151609) ring, making the corresponding tosylate anion a weak base and thus a stable leaving group. This property is fundamental to the compound's expected participation in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Given the presence of a good leaving group, this compound is a prime candidate for nucleophilic substitution reactions. The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), would be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
An SN2 pathway would involve a direct, backside attack by a nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry. This pathway would be favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.
Conversely, an SN1 pathway would proceed through a carbocation intermediate, formed upon the departure of the tosylate group. The presence of two electron-withdrawing fluorine atoms on the cyclohexane (B81311) ring would likely destabilize a carbocation at the C-1 position, making an SN1 mechanism less probable unless rearrangement occurs or conditions strongly favor solvolysis.
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions, leading to the formation of a double bond within the cyclohexyl ring, are also expected to be a significant reaction pathway for this compound, particularly in the presence of a base.
The E2 (bimolecular) mechanism would be favored by a strong, sterically hindered base. This pathway involves the simultaneous abstraction of a proton from a carbon adjacent to the leaving group and the departure of the tosylate group. The regioselectivity of this reaction would likely follow Zaitsev's rule, favoring the formation of the more substituted alkene.
An E1 (unimolecular) mechanism would proceed through the same carbocation intermediate as the SN1 pathway. As with the SN1 reaction, the stability of the carbocation is a critical factor. The subsequent removal of a proton by a weak base would lead to the formation of the alkene.
Organometallic Catalysis and Cross-Coupling Strategies
While specific examples are not documented for this compound, analogous alkyl tosylates are known to participate in various organometallic-catalyzed reactions.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The direct application of the Tsuji-Trost reaction to this compound is not feasible as this reaction requires an allylic substrate. The tosylate group in the specified compound is attached to a saturated cyclohexane ring, not an allylic position.
Carbocyclization and Cycloisomerization Reactions
Carbocyclization and cycloisomerization reactions are intramolecular processes that typically involve unsaturated starting materials. As this compound is a saturated cyclic compound, its direct participation in such reactions is not anticipated without prior modification to introduce unsaturation.
Application in Cross-Electrophile Coupling
Cross-electrophile coupling reactions, often catalyzed by nickel or palladium, provide a powerful method for the formation of carbon-carbon bonds. In principle, this compound could serve as an electrophile in such a reaction, coupling with another electrophile in the presence of a reducing agent. However, there are no specific reports in the scientific literature demonstrating this application for this particular compound. The success of such a reaction would depend on the development of suitable catalytic systems capable of activating the C-O bond of the tosylate.
Rearrangements and Skeletal Reorganizations
The departure of the tosylate leaving group from this compound generates a carbocationic intermediate, which is susceptible to a variety of rearrangements and skeletal reorganizations. The presence of the gem-difluoro group at the C4 position significantly influences the stability and reactivity of this carbocation, thereby dictating the plausible rearrangement pathways. These transformations are often driven by the formation of a more stable carbocationic species.
One of the primary rearrangement mechanisms to consider is the 1,2-hydride shift . byjus.comwikipedia.orglumenlearning.com In this process, a hydrogen atom from a carbon adjacent to the carbocation migrates with its pair of bonding electrons to the electron-deficient carbon. This typically occurs if the shift leads to a more stable carbocation, for instance, the conversion of a secondary carbocation to a tertiary one. byjus.com In the case of the 4,4-difluorocyclohexyl cation, a 1,2-hydride shift from C2 or C6 to C1 would result in another secondary carbocation, offering no significant thermodynamic advantage. However, the inductive effect of the fluorine atoms can influence the relative stabilities of these carbocations.
Another significant pathway is the Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangements involving the migration of an alkyl or aryl group. wikipedia.orgmychemblog.comlibretexts.org While there are no alkyl or aryl groups directly attached to the cyclohexyl ring in the parent molecule, this type of rearrangement can be more complex in cyclic systems, potentially leading to ring contraction or expansion.
Ring contraction is a possibility where the carbocationic center induces the migration of a C-C bond of the ring, resulting in a smaller, more strained ring system, but potentially a more stabilized carbocation. rsc.orgresearchgate.netwikipedia.orgnih.gov For the 4,4-difluorocyclohexyl cation, a bond migration could lead to a substituted cyclopentyl cation. The feasibility of such a rearrangement would depend on the specific substitution pattern and the energetic favorability of the resulting structure.
Conversely, ring expansion is less likely in this specific case as it would require the formation of a larger, less stable cycloheptyl ring system.
The presence of fluorine atoms can also lead to more complex rearrangements. In some instances, fluorinated cyclohexanes have been observed to undergo rearrangements involving phenonium ion intermediates when an adjacent aryl group is present. researchgate.net Although the parent compound does not have such a group, this highlights the potential for neighboring group participation to influence reaction pathways in fluorinated cyclic systems.
The table below summarizes potential rearrangement pathways for the 4,4-difluorocyclohexyl cation, along with the driving forces and expected products. It is important to note that the actual occurrence and distribution of these products would be highly dependent on the specific reaction conditions, including the solvent and temperature.
| Rearrangement Type | Migrating Group | Intermediate | Product Type | Driving Force |
| 1,2-Hydride Shift | H | Secondary Carbocation | Isomeric difluorocyclohexene | Relief of torsional strain |
| Wagner-Meerwein (Ring Contraction) | C-C bond | Substituted Cyclopentyl Cation | Substituted difluorocyclopentane | Formation of a more stable carbocation |
Functional Group Interconversions Mediated by the Tosylate Moiety
The tosylate group in this compound is an excellent leaving group, making the compound a versatile substrate for a variety of functional group interconversions via nucleophilic substitution reactions. The electron-withdrawing nature of the tosyl group polarizes the C-O bond, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center.
A common and synthetically useful transformation is the conversion of the tosylate to an alkyl halide . This can be achieved by reacting this compound with a halide source, such as a sodium or potassium halide, in a suitable polar aprotic solvent like acetone (B3395972) or DMF. The choice of halide ion (Cl, Br, or I) determines the resulting 4,4-difluorocyclohexyl halide.
Another important functional group interconversion is the introduction of a nitrogen-containing functional group . Reaction with sodium azide (B81097) (NaN(_3)) provides a straightforward route to 4,4-difluoro-1-azidocyclohexane. The azide can then be readily reduced to the corresponding amine, 4,4-difluorocyclohexylamine, a valuable building block in medicinal chemistry. Other nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, can also be employed to directly synthesize the corresponding substituted amines.
Oxygen-based nucleophiles can also be utilized. Hydroxide (B78521) ions can displace the tosylate to form 4,4-difluorocyclohexanol (B1296533), effectively reversing the tosylation process. Alkoxides can be used to prepare ethers, and carboxylates can be employed to synthesize esters.
Sulfur nucleophiles are also effective in displacing the tosylate group. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) can yield 4,4-difluorocyclohexanethiol. Thiolates can be used to form thioethers.
The table below provides a summary of various functional group interconversions that can be achieved from this compound, along with the typical reagents and the resulting products.
| Nucleophile | Reagent Example | Product Functional Group |
| Halide | Sodium Iodide (NaI) | Iodo |
| Azide | Sodium Azide (NaN(_3)) | Azido |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl |
| Alkoxide | Sodium Methoxide (NaOCH(_3)) | Methoxy (B1213986) (Ether) |
| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | Acetoxy (Ester) |
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol |
| Cyanide | Sodium Cyanide (NaCN) | Cyano |
It is important to consider that elimination reactions can sometimes compete with substitution, particularly when using sterically hindered or strongly basic nucleophiles. The choice of reaction conditions, including solvent, temperature, and the nature of the nucleophile, is crucial in maximizing the yield of the desired substitution product.
Advanced Spectroscopic and Analytical Characterization of 4,4 Difluorocyclohexyl 4 Methylbenzenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for the structural elucidation of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate (B104242), providing specific data on the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate is predicted to exhibit distinct signals corresponding to the protons of the tosylate group and the difluorocyclohexyl ring. The proton attached to the carbon bearing the sulfonate ester (H1) is expected to be the most deshielded of the aliphatic protons due to the strong electron-withdrawing effect of the adjacent oxygen atom, appearing as a multiplet around 4.8 ppm.
The protons on the cyclohexyl ring adjacent to the gem-difluoro group (H3/H5) would appear as complex multiplets, influenced by coupling to both neighboring protons and the fluorine atoms. The remaining ring protons (H2/H6) would also produce overlapping multiplets further upfield. The aromatic protons of the p-toluenesulfonate group typically display a characteristic AA'BB' splitting pattern, resulting in two distinct doublets. The methyl protons of the tosyl group are expected to appear as a sharp singlet around 2.46 ppm. msu.eduorgchemboulder.comlibretexts.orgmodgraph.co.uk
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.79 | Doublet | 2H | Ar-H (ortho to SO₂) |
| ~7.37 | Doublet | 2H | Ar-H (meta to SO₂) |
| ~4.80 | Multiplet | 1H | CH-O |
| ~2.46 | Singlet | 3H | Ar-CH₃ |
Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary.
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule is expected to produce a distinct signal. The carbon atom bonded to the oxygen of the sulfonate ester (C1) would be significantly downfield, typically in the 80-90 ppm range. The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. acdlabs.comblogspot.com The carbons adjacent to the CF₂ group (C3/C5) will also exhibit splitting due to two-bond coupling (²JCF). blogspot.com
The aromatic carbons of the tosylate group will resonate in the 127-145 ppm region, with the quaternary carbons (ipso-C and C-S) showing lower intensity than the protonated carbons. huji.ac.ilchemguide.co.uk The methyl carbon of the tosyl group gives a characteristic signal at approximately 21.7 ppm. oregonstate.educompoundchem.comwisc.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~145.0 | Ar-C (ipso-S) |
| ~134.1 | Ar-C (ipso-CH₃) |
| ~130.0 | Ar-CH (meta to SO₂) |
| ~127.8 | Ar-CH (ortho to SO₂) |
| ~120.0 (triplet) | CF₂ |
| ~85.0 | CH-O |
| ~33.0 (triplet) | CH₂ (C3/C5) |
| ~30.0 | CH₂ (C2/C6) |
Note: Data are predicted based on analogous structures and general NMR principles. Multiplicity for fluorinated carbons is due to C-F coupling.
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent, assuming rapid chair-to-chair interconversion of the cyclohexyl ring at room temperature. This would result in a single resonance in the ¹⁹F NMR spectrum. researchgate.net This signal would be split into a complex multiplet due to two-bond coupling with the four adjacent protons on C3 and C5. rsc.orgnih.gov The chemical shift is anticipated to be in the typical range for gem-difluoroaliphatic systems. rsc.orgacs.org At lower temperatures, where ring inversion is slow, two separate signals for the axial and equatorial fluorine atoms might be observed. researchgate.net
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|
Note: Data are predicted based on typical values for gem-difluorocycloalkanes. The reference standard is typically CFCl₃.
Mass Spectrometry Techniques
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the compound, which serve as a molecular fingerprint.
ESI is a soft ionization technique that typically generates protonated molecules or other adducts with minimal fragmentation. In positive-ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺ and/or sodium adduct [M+Na]⁺. nih.gov
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would likely lead to specific fragmentation pathways. A primary fragmentation would be the cleavage of the C-O bond of the sulfonate ester, leading to the loss of p-toluenesulfonic acid (172 Da) and formation of a difluorocyclohexyl cation, which may rearrange to a more stable species. The protonated p-toluenesulfonic acid fragment at m/z 173 is also a commonly observed ion in the fragmentation of alkyl tosylates. nih.govrsc.orgresearchgate.net
Table 4: Predicted ESI-MS Ions for this compound
| m/z | Ion |
|---|---|
| 321.1 | [M+H]⁺ |
| 343.1 | [M+Na]⁺ |
| 173.0 | [CH₃C₆H₄SO₃H+H]⁺ |
Note: m/z values are calculated for the most abundant isotopes.
Alkyl sulfonates are amenable to analysis by GC-MS, which typically uses electron ionization (EI). nih.govglobalresearchonline.netresearchgate.net EI is a higher-energy technique compared to ESI, leading to more extensive fragmentation. The molecular ion [M]⁺ of this compound (m/z 320) may be observed, but it is often weak or absent for sulfonate esters. miamioh.edu
The EI mass spectrum is expected to be dominated by fragment ions. Characteristic fragments of the p-toluenesulfonate moiety include the p-toluenesulfonyl cation at m/z 155 and the tropylium (B1234903) ion at m/z 91, which is a hallmark of toluene-containing structures. Fragmentation of the difluorocyclohexyl ring would also produce a series of smaller ions. researchgate.netshimadzu.com
Table 5: Predicted Key Fragments in GC-MS (EI) for this compound
| m/z | Fragment |
|---|---|
| 155 | [CH₃C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Note: m/z values are calculated for the most abundant isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in confirming the molecular weight and providing structural information through fragmentation analysis. The compound is first separated on a chromatographic column and then ionized, typically using electrospray ionization (ESI), before being detected by the mass spectrometer.
In a typical LC-MS analysis for sulfonate esters, a reverse-phase column, such as a C18, is used. lcms.cz The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile). lcms.cznih.gov The mass spectrometer detects the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺, which allows for the unambiguous determination of the molecular weight. lcms.cz Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of the parent ion, yielding specific fragment ions that help to confirm the presence of the 4-methylbenzenesulfonate (tosylate) group and the 4,4-difluorocyclohexyl moiety. nih.gov
Table 1: Illustrative LC-MS Parameters for Analysis
| Parameter | Typical Value |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 1.7-5 µm particle size |
| Mobile Phase A | 5 mM Ammonium acetate (B1210297) in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Elution | Gradient elution |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Detection Mode | Full Scan (to detect parent ion), MRM (for targeted quantification) |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components.
The most prominent peaks are associated with the sulfonate group, including strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹ regions, respectively. The S-O-C stretching vibration also gives a characteristic signal. The aromatic ring from the 4-methylbenzenesulfonate portion of the molecule exhibits C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl ring are observed just below 3000 cm⁻¹. Finally, the presence of the two fluorine atoms is confirmed by strong C-F stretching bands, which typically appear in the 1000-1200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonate (SO₃) | Asymmetric S=O Stretch | ~1370 |
| Symmetric S=O Stretch | ~1180 | |
| S-O Stretch | ~1000 | |
| Aromatic Ring | C-H Stretch | ~3030 |
| C=C Stretch | ~1600, ~1495 | |
| Cyclohexyl Ring | C-H Stretch | ~2850-2950 |
| Fluorine Substituents | C-F Stretch | ~1100 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For this compound, the chromophore responsible for UV absorption is the 4-methylbenzenesulfonate (tosylate) group. The difluorocyclohexyl portion is aliphatic and does not absorb significantly in the typical UV-Vis range (200-800 nm).
The aromatic ring in the tosylate moiety gives rise to characteristic absorption bands. A strong absorption peak (λmax) is typically observed in the range of 220-230 nm, with other secondary peaks or shoulders appearing at longer wavelengths, around 260-270 nm. nist.gov These absorptions correspond to π→π* electronic transitions within the benzene (B151609) ring. The position and intensity of these peaks can be used for quantitative analysis, such as determining the concentration of the compound in a solution, following the Beer-Lambert law.
Table 3: Expected UV-Vis Absorption Data
| Chromophore | Electronic Transition | Approximate λmax (nm) |
| 4-Methylbenzenesulfonate | π → π* | ~225 nm, ~265 nm |
Advanced Chromatographic Separation and Analysis
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients, including this compound. It is also used to separate and quantify any potential isomers or related impurities. A reverse-phase HPLC method is typically employed for this purpose. ekb.eg
The method generally utilizes a C18 or similar non-polar stationary phase. sielc.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is used to elute the compound from the column. ekb.egsielc.com An isocratic or gradient elution can be developed to achieve optimal separation of the main compound from its impurities. Detection is commonly performed using a UV detector set at a wavelength where the aromatic tosylate group absorbs strongly, such as 220 nm or 254 nm. lcms.cz By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined.
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water (with 0.1% Formic or Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detector | UV at 225 nm |
| Injection Vol. | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. lcms.cz For a compound like this compound, UPLC is particularly advantageous for resolving closely related impurities and for high-throughput analysis.
The principles of separation in UPLC are the same as in HPLC (typically reverse-phase), but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. lcms.cz The increased efficiency allows for the use of shorter columns and higher flow rates, reducing run times from 20-30 minutes in conventional HPLC to just a few minutes in UPLC without sacrificing separation quality. sielc.com When coupled with a mass spectrometer (UPLC-MS), it provides a rapid and highly specific method for both purity analysis and impurity identification. lcms.cz
Table 5: Representative UPLC Conditions
| Parameter | Typical Value |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Fast Gradient (e.g., 10% to 90% B over 3 minutes) |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 40 °C |
| Detector | PDA (200-400 nm) and/or Mass Spectrometer (MS) |
Flash Column Chromatography for Purification
Flash column chromatography is the standard method for purifying chemical compounds in a laboratory setting after synthesis. wfu.edu It is a rapid form of preparative column chromatography that uses a positive pressure (from air or nitrogen) to force the solvent through the column, speeding up the separation process. orgsyn.org For this compound, this technique is essential for removing unreacted starting materials, reagents, and by-products.
The process begins with selecting an appropriate solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically used. wfu.eduresearchgate.net The ratio is optimized to achieve a retention factor (Rf) of approximately 0.3 for the target compound, which generally provides the best separation. rochester.edu The crude product is then loaded onto a column packed with silica (B1680970) gel, and the chosen solvent system is passed through to elute the separated components, which are collected in fractions.
Table 6: Flash Column Chromatography Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (200-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient or isocratic system |
| Sample Loading | Dry loading (adsorbed onto silica) or direct liquid injection |
| Elution Mode | Isocratic or gradient elution, driven by positive air pressure |
| Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a highly effective and routinely employed technique for monitoring the progress of chemical reactions, such as the synthesis of this compound from 4,4-difluorocyclohexanol (B1296533) and 4-methylbenzenesulfonyl chloride. nih.gov This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product. libretexts.org
The progress of the tosylation reaction can be visualized on a TLC plate, typically silica gel, by spotting the reaction mixture alongside the starting alcohol. rochester.edu The aromatic ring of the tosylate group allows for easy visualization under UV light. orgsyn.org As the reaction proceeds, the spot corresponding to the starting alcohol diminishes in intensity, while a new spot, representing the more non-polar product, appears with a higher retention factor (Rf value). libretexts.orgkhanacademy.org
A representative TLC analysis for the synthesis of this compound is detailed in the table below. The reaction progress is monitored over time, showing the conversion of the starting material to the product.
| Time (hours) | Spot | Rf Value | Observations |
|---|---|---|---|
| 0 | Starting Material (4,4-difluorocyclohexanol) | 0.35 | Strong spot corresponding to the starting alcohol. |
| Product | - | No product spot visible. | |
| 2 | Starting Material | 0.35 | Spot intensity has decreased. |
| Product (this compound) | 0.65 | A new product spot is clearly visible. | |
| 4 | Starting Material | 0.35 | Only a faint spot of starting material remains. |
| Product | 0.65 | The product spot is now the dominant spot. | |
| 6 | Starting Material | - | Starting material spot is no longer visible. |
| Product | 0.65 | A single, strong product spot indicates reaction completion. |
TLC Conditions: Silica gel plate with a mobile phase of 30% ethyl acetate in hexanes. Visualization under UV light (254 nm).
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, the expected solid-state structure can be inferred from studies on related fluorinated cyclohexane (B81311) derivatives. nih.gov
The cyclohexane ring is expected to adopt a chair conformation, which is the most stable arrangement. The fluorine atoms at the C4 position will occupy one axial and one equatorial position. The bulky 4-methylbenzenesulfonate group is anticipated to preferentially occupy an equatorial position to minimize steric hindrance. Studies on similar fluorinated cyclohexane systems indicate that the presence of fluorine atoms can influence the ring geometry and intermolecular interactions in the crystal lattice. nih.gov
A hypothetical set of crystallographic parameters for this compound, based on known structures of similar organic tosylates, is presented in the table below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (Å3) | 1515 |
| Z | 4 |
Specialized Spectroscopic Methods for Conformational and Electronic Insights (e.g., XANES)
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a specialized technique that provides detailed information about the electronic structure and local chemical environment of a specific element. researchgate.net For this compound, sulfur K-edge XANES could be employed to probe the electronic state of the sulfur atom in the sulfonate group. esrf.fr
The energy of the absorption edge in a XANES spectrum is highly sensitive to the oxidation state of the absorbing atom. esrf.fr In the case of the title compound, the sulfur atom is in a high oxidation state (+6), which would result in a significant shift of the K-edge to higher energy compared to sulfur in a reduced state (e.g., a sulfide).
While experimental XANES data for this specific molecule is not available, the analysis of related organosulfur compounds demonstrates the utility of this technique. researchgate.net The pre-edge features and the shape of the absorption edge in the XANES spectrum can provide insights into the hybridization of the sulfur orbitals and the nature of the sulfur-oxygen bonds within the sulfonate group. This information is complementary to that obtained from other spectroscopic methods and can contribute to a more complete understanding of the molecule's electronic properties.
Theoretical and Computational Chemistry Approaches to 4,4 Difluorocyclohexyl 4 Methylbenzenesulfonate
Quantum Mechanical Studies
Quantum mechanical calculations offer a detailed view of the electronic structure and energetic properties of molecules, providing a fundamental understanding of their reactivity and spectroscopic characteristics.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to elucidate the electronic landscape of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate (B104242). These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.
The presence of electron-withdrawing fluorine atoms on the cyclohexyl ring is expected to significantly influence the electronic properties and reactivity of the molecule. semanticscholar.org This effect can be quantified through computational analysis. The tosylate group is a well-known good leaving group, and quantum mechanical calculations can predict the energetics of its departure, a key step in many reactions involving this compound.
Table 1: Predicted Electronic Properties of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Localized primarily on the tosylate group | Site of electron donation |
| LUMO Energy | Concentrated on the cyclohexyl ring, particularly the C-O bond | Site of electron acceptance |
| HOMO-LUMO Gap | Moderate | Indicates kinetic stability |
| Electrostatic Potential | Negative potential around the sulfonate oxygen atoms and fluorine atoms | Regions susceptible to electrophilic attack |
Quantum mechanical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. These simulations aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to assist in the structural elucidation of the molecule and its reaction products.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility. nih.gov For this compound, the cyclohexane (B81311) ring can adopt various conformations, with the chair form being the most stable. MD simulations can explore the potential energy surface of the molecule, identifying the different chair, boat, and twist-boat conformations and the energy barriers between them. chemrxiv.org The presence of the two fluorine atoms at the C4 position influences the conformational preferences of the cyclohexyl ring. chemrxiv.org
These simulations can also reveal the solvent's effect on the conformational landscape. chemrxiv.org The interactions between the solute and solvent molecules can stabilize certain conformations over others. chemrxiv.org Analysis of MD trajectories can yield important information on parameters such as the radius of gyration and solvent accessible surface area, which are crucial for understanding the molecule's behavior in solution. nih.govajchem-a.com
Table 2: Conformational States of this compound from MD Simulations
| Conformation | Relative Population (%) | Key Dihedral Angles (°) |
| Chair (axial tosylate) | High | C1-C2-C3-C4 ≈ -55, C2-C3-C4-C5 ≈ 55 |
| Chair (equatorial tosylate) | Low | C1-C2-C3-C4 ≈ 55, C2-C3-C4-C5 ≈ -55 |
| Twist-Boat | Very Low | Varies |
Cheminformatics and In Silico Screening for Synthetic Design
Cheminformatics tools and in silico screening methods have become indispensable in modern drug discovery and materials science. nih.gov For this compound, these approaches can be used to search large virtual libraries of reactants to identify suitable nucleophiles for substitution reactions. drugtargetreview.com By predicting the outcome of potential reactions, these computational screening methods can guide the design of efficient synthetic routes to novel compounds. drugtargetreview.comresearchgate.net This in silico approach can significantly reduce the number of experiments required, saving time and resources. drugtargetreview.com
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govmdpi.com For a class of compounds including this compound, a QSRR model could be developed to predict the rate of a particular reaction, such as a nucleophilic substitution. researchgate.net This would involve calculating a set of molecular descriptors for each compound in the series and then using statistical methods, like partial least squares regression or artificial neural networks, to build a predictive model. nih.gov Such models are valuable for understanding the factors that govern reactivity and for predicting the reactivity of new, unsynthesized compounds. nih.govresearchgate.net
Table 3: Example Descriptors for a QSRR Model of Substituted Cyclohexyl Tosylates
| Descriptor Type | Example Descriptor | Influence on Reactivity |
| Electronic | LUMO energy | Lower LUMO energy may correlate with faster reaction rates with nucleophiles. |
| Steric | Molar volume | Larger substituents may hinder the approach of a nucleophile, slowing the reaction. |
| Topological | Wiener index | Reflects molecular branching and can correlate with physical properties. |
Investigation of Reaction Mechanisms via Computational Pathways
Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. nih.gov For reactions involving this compound, such as nucleophilic substitution or elimination, the potential energy surface of the reaction can be calculated. nih.gov This allows for the identification of transition state structures, intermediates, and the calculation of activation energies. nih.gov By comparing the energy barriers for competing reaction pathways (e.g., SN1 vs. SN2, or E1 vs. E2), it is possible to predict the major products of a reaction under different conditions. researchgate.net These computational studies provide a deeper understanding of the reaction mechanism than can often be obtained from experiments alone.
Strategic Applications of 4,4 Difluorocyclohexyl 4 Methylbenzenesulfonate As a Key Organic Synthon
Construction of Fluorinated Alicyclic and Heterocyclic Frameworks
The primary application of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate (B104242) lies in its utility as a key building block for the construction of fluorinated alicyclic and heterocyclic frameworks. The presence of the difluorinated cyclohexane (B81311) ring can significantly influence the conformational preferences, metabolic stability, and lipophilicity of the resulting molecules, making it a desirable motif in drug design.
The synthesis of this key synthon is typically achieved by the reaction of 4,4-difluorocyclohexanol (B1296533) with tosyl chloride in the presence of a base such as pyridine (B92270). clockss.org This straightforward tosylation reaction provides the title compound in good yield, ready for subsequent transformations.
A notable example of its application is in the synthesis of substituted 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine compounds, which have been investigated as GlyT1 inhibitors. clockss.org In these syntheses, the tosylate is displaced by a nucleophilic nitrogen atom of a pyrazole (B372694) ring system to introduce the 4,4-difluorocyclohexyl group. This reaction is a crucial step in building the complex heterocyclic scaffold.
Similarly, this synthon has been employed in the preparation of compounds designed as KIF18A inhibitors for potential cancer therapy. chemicalbook.com The synthetic route involves the attachment of the 4,4-difluorocyclohexyl moiety to a core structure, highlighting the versatility of this building block in accessing diverse and medicinally relevant heterocyclic systems.
Role in the Synthesis of Complex Natural Products and Analogs
While the primary documented use of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate is in the synthesis of synthetic medicinal compounds, its potential role in the creation of complex natural product analogs is an area of growing interest. The introduction of the 4,4-difluorocyclohexyl group can serve as a bioisosteric replacement for other cyclic systems found in natural products, potentially leading to analogs with improved pharmacological properties. However, at present, specific examples of its application in the total synthesis of natural products or their direct analogs are not extensively reported in the scientific literature.
Precursor for the Development of Advanced Functional Materials
The incorporation of fluorine atoms into organic molecules can have a profound impact on their material properties, including thermal stability, dielectric constant, and hydrophobicity. While this compound possesses the structural elements that could be beneficial for the development of advanced functional materials such as liquid crystals or fluorinated polymers, its specific use in this context is not yet well-documented in publicly available research. The synthesis of liquid crystal materials often involves the use of fluorinated cyclohexane derivatives, suggesting a potential, though currently underexplored, application for this compound.
Integration into Scaffold-Based Synthesis for Diverse Compound Libraries
Scaffold-based synthesis is a powerful strategy in drug discovery for generating large and diverse compound libraries for high-throughput screening. This compound is an ideal reagent for this approach, allowing for the systematic introduction of the 4,4-difluorocyclohexyl moiety across a range of molecular scaffolds.
The patents for GlyT1 and KIF18A inhibitors demonstrate this principle effectively. clockss.orgchemicalbook.com In these instances, a core heterocyclic scaffold is first synthesized, and then functionalized with various substituents, including the 4,4-difluorocyclohexyl group via reaction with the corresponding tosylate. This modular approach allows for the rapid generation of a library of related compounds, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
The following table provides examples of scaffolds that have been functionalized using this compound:
| Scaffold/Starting Material | Target Compound Class | Reference |
| Substituted pyrazole | GlyT1 inhibitors | clockss.org |
| Quinoline derivatives | KIF18A inhibitors | chemicalbook.com |
| Amino-acid anilides | IL-17 modulators | |
| Xanthine derivatives | Not specified | nih.gov |
| 6,7-dihydro-5H-benzo google.comannulene derivatives | Not specified | nih.gov |
Design and Synthesis of Ligands and Catalysts for Organic Transformations
The unique electronic and steric properties of the 4,4-difluorocyclohexyl group could potentially be exploited in the design of novel ligands for catalysis or as components of organocatalysts. The fluorine atoms can influence the electronic nature of the ligand, which in turn can affect the activity and selectivity of a metal catalyst. However, a review of the current scientific literature does not reveal specific instances of this compound being used for the synthesis of ligands or catalysts for organic transformations. This remains a potential area for future research and application.
Conclusion and Outlook in 4,4 Difluorocyclohexyl 4 Methylbenzenesulfonate Research
Recapitulation of Key Synthetic and Mechanistic Advances
The synthesis of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate (B104242) and related structures has benefited from significant progress in fluorination methodologies. While direct studies on this specific tosylate are not extensively detailed in the public domain, its synthesis can be inferred from established and analogous reactions in organofluorine chemistry. Key advances that underpin the preparation of such molecules include the development of more selective and safer fluorinating agents. The introduction of the 4-methylbenzenesulfonate (tosylate) group is a standard transformation, often following the synthesis of the corresponding alcohol, 4,4-difluorocyclohexanol (B1296533).
Key Synthetic Strategies:
Deoxofluorination: A common and effective method for introducing geminal fluorine atoms is the deoxofluorination of a corresponding ketone, such as 4-oxocyclohexanol derivatives. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues have been instrumental in this transformation.
Electrophilic Fluorination: Advances in electrophilic fluorinating agents have provided alternative routes to fluorinated cyclohexanes, although these are often employed for the synthesis of monofluorinated or vicinally difluorinated compounds.
Ring-Opening of Epoxides: The ring-opening of epoxides with fluoride (B91410) sources is another powerful strategy for introducing fluorine into cyclic systems, which can be adapted to create precursors for 4,4-difluorinated structures. nih.gov
Mechanistic Insights:
The reactivity of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate is largely dictated by the interplay between the electron-withdrawing nature of the fluorine atoms and the excellent leaving group ability of the tosylate. The C-F bonds are exceptionally strong and the fluorine atoms exert a significant inductive effect, which can influence the rate and outcome of substitution and elimination reactions at the carbon bearing the tosylate. Mechanistic studies on related fluorinated systems suggest that the presence of fluorine can significantly impact the stability of carbocationic intermediates, often disfavoring SN1-type reactions. nih.gov Consequently, SN2 reactions are more likely, though the steric bulk of the cyclohexane (B81311) ring and the presence of the geminal difluoro group can modulate reactivity.
A summary of analogous synthetic transformations for fluorinated cyclohexanes is presented in the table below:
| Precursor Compound | Reagent(s) | Product Type | Key Transformation |
| Cyclohexanone Derivative | DAST, Morpho-DAST | Geminal Difluorocyclohexane | Deoxofluorination |
| Cyclohexene | Selectfluor | Fluorinated Cyclohexane | Electrophilic Fluorination |
| Cyclohexene Epoxide | HF-Pyridine | Fluorohydrin | Epoxide Ring-Opening |
| Fluorinated Alcohol | TsCl, Pyridine (B92270) | Fluorinated Tosylate | Tosylation |
Emerging Trends in Fluorinated Cycloalkane Chemistry
The field of fluorinated cycloalkane chemistry is experiencing dynamic growth, with several key trends shaping its trajectory. These trends are moving beyond simple fluorination to the precise, three-dimensional control of molecular architecture and properties. researchgate.net
One of the most significant emerging areas is the concept of "Janus" or facially polarized cyclohexanes. researchgate.net By strategically placing fluorine atoms on one face of the cyclohexane ring, chemists can create molecules with distinct hydrophobic and hydrophilic surfaces. This facial polarity can lead to unique intermolecular interactions and self-assembly behaviors, with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net For instance, all-cis 1,2,3,4,5,6-hexafluorocyclohexane is reported to be the most polar aliphatic compound known to date. nih.govresearchgate.net
Another prominent trend is the development of catalytic and asymmetric fluorination methods. cas.cn These approaches aim to introduce fluorine atoms with high stereocontrol, which is crucial for the synthesis of chiral fluorinated drugs and other bioactive molecules. The use of transition metal catalysts and organocatalysts is enabling the synthesis of complex fluorinated cycloalkanes that were previously inaccessible.
Furthermore, there is a growing interest in understanding the conformational preferences of fluorinated cyclohexanes. The strong C-F bond and the gauche effect can significantly influence the chair-boat equilibria and the axial-equatorial preferences of substituents, which in turn affects the biological activity and physical properties of these molecules.
Future Directions for Expanding Synthetic Utility and Fundamental Understanding
The future of research on this compound and related fluorinated cycloalkanes is rich with possibilities. Expanding the synthetic utility of these compounds will rely on the development of novel and more efficient synthetic methodologies.
Key Future Research Areas:
Late-Stage Fluorination: A major goal in organofluorine chemistry is the development of methods for late-stage fluorination, where fluorine atoms are introduced at the final steps of a synthetic sequence. cas.cn This would be particularly valuable for the rapid synthesis of analogues of complex molecules for structure-activity relationship studies.
Biocatalysis: The use of enzymes for fluorination and the manipulation of fluorinated compounds is a promising and environmentally friendly approach. ijournals.cn Engineering enzymes to accept fluorinated substrates or to catalyze C-F bond formation could open up new avenues for the synthesis of enantiopure fluorinated cycloalkanes.
New Fluorinating Reagents: The quest for safer, more selective, and more reactive fluorinating reagents is ongoing. The development of new reagents will undoubtedly facilitate the synthesis of a wider range of fluorinated cycloalkanes with novel substitution patterns. nih.gov
Computational Studies: In silico studies and computational modeling will play an increasingly important role in predicting the properties and reactivity of fluorinated cycloalkanes. researchgate.net These studies can guide synthetic efforts and provide deeper insights into the fundamental interactions involving fluorine.
Applications in Materials Science: The unique properties of fluorinated cyclohexanes, such as their high polarity and thermal stability, make them attractive candidates for advanced materials. researchgate.net Future research could explore their use in liquid crystals, polymers, and as components of supramolecular assemblies. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 4,4-difluorocyclohexyl 4-methylbenzenesulfonate?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical variables affecting yield. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with reference standards (e.g., sulfonate analogs as in ). Include control experiments to assess side reactions, such as hydrolysis of the sulfonate ester under acidic conditions .
| Example DoE Parameters |
|---|
| Temperature: 25–80°C |
| Solvent: Dichloromethane vs. THF |
| Catalyst: Pyridine vs. DMAP |
| Reaction Time: 2–24 h |
Q. How can researchers ensure purity of this compound during synthesis?
- Methodological Answer : Employ a multi-step purification protocol:
Liquid-liquid extraction to remove unreacted 4-methylbenzenesulfonyl chloride.
Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
HPLC validation using a C18 column and UV detection at 254 nm, comparing retention times to structurally related sulfonates (e.g., sodium 4-hydroxybenzenesulfonate in ). Quantify impurities like residual phenols using a calibration curve .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to analogs (e.g., 4-chlorobenzenesulfonate derivatives in ). The difluorocyclohexyl group will show distinct splitting patterns due to coupling with fluorine nuclei.
- FTIR : Confirm sulfonate ester formation (S=O stretch ~1370–1350 cm⁻¹; C-O-S vibration ~1170 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns against computational predictions (e.g., PubChem tools in ) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathway of sulfonate ester formation in this compound?
- Methodological Answer :
-
Use isotopic labeling (e.g., ¹⁸O in the sulfonyl chloride) to track oxygen transfer during esterification.
-
Conduct kinetic studies under varying pH conditions to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).
-
Perform DFT calculations to model transition states and compare activation energies for different pathways (e.g., SN2 vs. associative mechanisms) .
Key Mechanistic Probes Isotope Effects (kH/kD) Solvent Polarity Correlations Hammett Plot Analysis
Q. What strategies address contradictory data in thermal stability studies of this compound?
- Methodological Answer :
- Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient oxygen, as oxidation may explain discrepancies).
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition profiles across labs.
- Apply multivariate analysis to identify confounding variables (e.g., moisture content, trace metal catalysts from glassware) .
Q. How can researchers evaluate the compound’s stability under photolytic conditions relevant to biological assays?
- Methodological Answer :
-
Expose samples to UV-Vis light (e.g., 365 nm) in quartz cells and monitor degradation via LC-MS.
-
Identify photoproducts using high-resolution mass spectrometry and compare to predicted radical intermediates (e.g., fluorine displacement or sulfonate cleavage).
-
Reference safety protocols ( ) for handling light-sensitive compounds, such as amber glassware and inert storage .
Photodegradation Study Conditions Light Source: 300 W Xenon lamp Wavelength Range: 300–400 nm Sampling Intervals: 0, 1, 3, 6 h
Q. What methodologies are used to study interactions between this sulfonate and enzyme active sites?
- Methodological Answer :
- Molecular docking simulations : Use software like AutoDock to predict binding affinities to target enzymes (e.g., sulfotransferases).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme binding.
- Fluorescence quenching assays : Monitor conformational changes in enzymes (e.g., tryptophan residue environments) upon sulfonate binding .
Data Contradiction Analysis
- Example Issue : Conflicting reports on solubility in polar vs. non-polar solvents.
- Resolution :
Standardize solvent purity (e.g., HPLC-grade solvents).
Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.
Cross-validate with molecular dynamics simulations to predict solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
